3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide

描述

Systematic IUPAC Nomenclature and Structural Representation

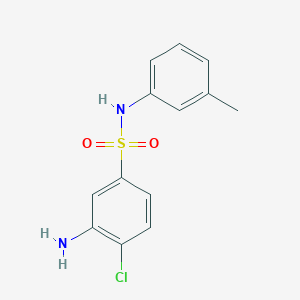

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-amino-4-chloro-N-(3-methylphenyl)benzenesulfonamide. This naming convention follows established protocols for benzenesulfonamide derivatives, where the parent structure is benzenesulfonamide and the substituents are identified by their position numbers and chemical nature. The compound features a benzene ring core with a sulfonamide functional group, an amino group at the 3-position, a chlorine atom at the 4-position, and an N-substituted 3-methylphenyl group.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is ClC1C=CC(=CC=1N)S(NC1C=CC=C(C)C=1)(=O)=O. This notation provides a linear representation of the molecular structure, indicating the connectivity and arrangement of atoms within the molecule. The International Chemical Identifier string is 1S/C13H13ClN2O2S/c1-9-3-2-4-10(7-9)16-19(17,18)11-5-6-12(14)13(15)8-11/h2-8,16H,15H2,1H3, which offers a standardized method for describing the chemical structure in a machine-readable format.

The three-dimensional molecular geometry of this compound exhibits specific spatial arrangements due to the presence of multiple functional groups. The sulfonamide group introduces tetrahedral geometry around the sulfur atom, while the benzene rings maintain their planar aromatic character. The presence of the amino group at the 3-position and the chlorine atom at the 4-position creates an ortho-relationship between these substituents, influencing the electronic properties and reactivity of the molecule.

Alternative Naming Conventions and CAS Registry Information

The compound is known by several alternative naming conventions that reflect different systematic approaches to chemical nomenclature. One commonly used alternative name is 3-amino-4-chloro-N-(m-tolyl)benzenesulfonamide, where m-tolyl refers to the 3-methylphenyl group using traditional nomenclature. This naming convention utilizes the historical term "tolyl" to describe methylphenyl groups, with the "m-" prefix indicating the meta-position of the methyl substituent relative to the nitrogen attachment point.

The Chemical Abstracts Service registry number for this compound is 1036624-61-9. This unique identifier serves as a definitive reference for the compound in chemical databases and literature. The Chemical Abstracts Service registry system provides unambiguous identification for chemical substances, ensuring accurate communication and documentation across scientific disciplines.

Additional identifiers include the Molecular Design Limited number MFCD12440297, which is used in chemical inventory systems and commercial databases. The International Chemical Identifier Key for this compound is QWFJLZUMOVKYJZ-UHFFFAOYSA-N, providing a condensed hash representation of the complete structural information. These various identification systems ensure that the compound can be accurately referenced across different chemical information platforms and databases.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C13H13ClN2O2S. This formula indicates the compound contains thirteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular composition reflects the presence of multiple functional groups, including the benzenesulfonamide core structure, the amino substituent, the chloro substituent, and the methylphenyl group.

The molecular weight of the compound is 296.77 grams per mole. This molecular weight value is calculated based on the atomic masses of the constituent elements and provides important information for stoichiometric calculations, analytical procedures, and pharmaceutical applications. The relatively moderate molecular weight places this compound within a range suitable for various applications in medicinal chemistry and industrial processes.

| Molecular Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C13H13ClN2O2S | - |

| Molecular Weight | 296.77 | g/mol |

| Carbon Atoms | 13 | - |

| Hydrogen Atoms | 13 | - |

| Chlorine Atoms | 1 | - |

| Nitrogen Atoms | 2 | - |

| Oxygen Atoms | 2 | - |

| Sulfur Atoms | 1 | - |

| Chemical Abstracts Service Number | 1036624-61-9 | - |

| International Chemical Identifier Key | QWFJLZUMOVKYJZ-UHFFFAOYSA-N | - |

The elemental composition analysis reveals that carbon represents the largest percentage by mass, followed by hydrogen, sulfur, chlorine, nitrogen, and oxygen. This distribution is characteristic of aromatic sulfonamide compounds and influences the physicochemical properties of the molecule. The presence of heteroatoms, particularly the sulfur in the sulfonamide group and the chlorine substituent, contributes to the compound's polarity and potential for intermolecular interactions.

属性

IUPAC Name |

3-amino-4-chloro-N-(3-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-9-3-2-4-10(7-9)16-19(17,18)11-5-6-12(14)13(15)8-11/h2-8,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFJLZUMOVKYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Formation of 3-Nitro-4-chlorobenzenesulfonyl Intermediate

- Starting Material: 3-nitro-4-chlorobenzoic acid or 3-nitro-4-chlorobenzenesulfonyl chloride.

- Activation: Use of coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid or sulfonyl chloride for amide bond formation.

- Solvent: Dichloromethane (DCM) or similar aprotic solvents.

- Conditions: Room temperature stirring for 2–3 hours to form an activated ester intermediate.

Step 2: Coupling with 3-Methylaniline

- Nucleophile: 3-methylaniline (m-toluidine) is added dropwise to the activated ester solution.

- Reaction Time: 3–5 hours under stirring at room temperature or mild heating.

- Monitoring: Thin-layer chromatography (TLC) is used to monitor the reaction progress.

- Product: Formation of 3-nitro-4-chloro-N-(3-methylphenyl)benzenesulfonamide intermediate.

Step 3: Reduction of Nitro Group to Amine

- Reducing Agent: Zinc powder in the presence of sodium hydroxide solution.

- Temperature: Controlled at 70–80 °C for 2–3 hours.

- Outcome: Conversion of the nitro group to an amino group yielding 3-amino-4-chloro-N-(3-methylphenyl)benzenesulfonamide.

- Workup: Filtration to remove zinc residues, followed by extraction with water and organic solvents.

Step 4: Purification

- Chromatography: Column chromatography using petroleum ether and ethyl acetate mixtures (typically 1:10 ratio) as eluents.

- Final Product: Light gray solid of 3-amino-4-chloro-N-(3-methylphenyl)benzenesulfonamide obtained after solvent removal by vacuum distillation.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-nitro-4-chlorobenzoic acid + DIC + HOBt in DCM | 2–3 hours | Room temperature | - | Formation of activated ester intermediate |

| 2 | Addition of 3-methylaniline dropwise | 3–5 hours | Room temperature | - | Monitored by TLC |

| 3 | Zn powder + NaOH (0.1 M) | 2–3 hours | 70–80 °C | >95 | Efficient reduction of nitro to amino group |

| 4 | Filtration, extraction, chromatographic purification | - | Ambient | - | Purity >95% after purification |

Alternative Synthetic Routes

Electrochemical Reduction: Controlled-potential electrolysis can selectively reduce nitro groups to amines or hydroxylamines under mild conditions, providing an alternative to chemical reduction with metals. For example, applying −1.1 V vs Ag/AgCl electrode potential can fully reduce nitrobenzenesulfonamides to amino derivatives. This method offers tunability and cleaner reaction profiles but requires specialized equipment.

Catalytic Hydrogenation: Using hydrogen gas over palladium on carbon (Pd-C) catalyst is a classical method to reduce nitro groups to amines. This method is efficient but requires handling of hydrogen gas and catalysts.

Research Findings and Advantages of the Described Method

- The carbodiimide-mediated coupling with HOBt activation provides a high-yielding and straightforward synthesis with fewer steps and shorter production cycles compared to traditional methods.

- Zinc reduction in alkaline medium is a cost-effective and scalable approach to convert nitro groups to amines with yields exceeding 95%.

- The method avoids harsh conditions and offers operational simplicity, making it suitable for industrial-scale synthesis.

- Purification via column chromatography ensures high purity, critical for pharmaceutical or advanced material applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide coupling + Zn/NaOH | 3-nitro-4-chlorobenzoic acid, DIC, HOBt, Zn, NaOH | Room temp for coupling; 70–80 °C for reduction | High yield (>95%), simple steps, scalable | Requires handling of Zn and DIC |

| Electrochemical reduction | Electrolysis setup, controlled potential | −1.1 V vs Ag/AgCl, room temp | Clean, tunable, no metal waste | Requires electrochemical equipment |

| Catalytic hydrogenation | H2 gas, Pd-C catalyst | Ambient to mild heating | Efficient, well-established | Handling H2 gas, catalyst cost |

化学反应分析

Electrochemical Functionalization

A tunable electrochemical method enables the synthesis of benzenesulfonamide derivatives via redox-controlled pathways :

Reaction Conditions

| Parameter | Value/Description |

|---|---|

| Electrode Potential | −1.1 V vs. Ag/AgCl (reductive) |

| Reactants | p-Dinitrobenzene (DNB), amines |

| Key Intermediate | N-Hydroxylamine (NHA) |

Outcomes

-

Reductive Pathway : DNB is reduced to p-diaminobenzene, which reacts with amines to form benzenesulfonamides .

-

Oxidative Pathway : Electrochemical oxidation of intermediates like N-nitroso compounds facilitates coupling with nucleophiles .

Nucleophilic Substitution and Acylation

The amino and chloro groups enable diverse transformations:

Acylation Reactions

-

Boc Protection : Reacting with Boc-glycine in dichloromethane forms protected intermediates, which are later deprotected to free amines .

-

Sulfonamide Formation : Reaction with substituted benzenesulfonyl chlorides yields derivatives like 11a–11k .

Hydrogenation

-

Nitro groups in intermediates (e.g., 11i–11k ) are reduced to amines using hydrogenation, enhancing solubility and bioactivity .

Oxidation

-

The amino group (−NH₂) can be oxidized to nitroso (−NO) or nitro (−NO₂) groups under controlled conditions .

-

Example: Electrochemical oxidation of N-hydroxylamine intermediates generates nitrosobenzene derivatives .

Reduction

-

Nitro groups are reduced to amines using catalytic hydrogenation or electrochemical methods, enabling modular synthesis .

Biological Interaction Studies

While not a direct reaction, the compound’s interactions with enzymes inform its reactivity:

-

Enzyme Inhibition : Mimics natural substrates to block bacterial folate synthesis .

-

Binding Affinity : NMR and X-ray studies reveal hydrogen bonding with active-site residues, particularly via the sulfonamide oxygen .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming chlorinated byproducts .

-

Photodegradation : UV exposure induces cleavage of the sulfonamide bond, releasing SO₂ and aromatic amines .

Comparative Reactivity with Analogues

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 3-amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide as an anticancer agent. Its derivatives have shown promising results in inhibiting the growth of various cancer cell lines.

- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. For instance, related compounds have demonstrated significant inhibitory activity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), with IC50 values below 100 μM .

- Case Study : In a systematic study on arylsulfonamides, specific derivatives were synthesized and evaluated for their anticancer properties. Notably, compounds with naphthyl moieties exhibited enhanced cytotoxicity against HCT-116 and HeLa cell lines, indicating that structural modifications can significantly impact their biological efficacy .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented, and this compound is no exception.

- Inhibition Studies : Research has shown that derivatives of this compound can effectively inhibit bacterial growth. For example, certain sulfonamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae at low concentrations .

- Mechanism : The inhibition of carbonic anhydrase (CA) enzymes has been identified as a potential mechanism through which these compounds exert their antimicrobial effects. Selective inhibition of CA IX over CA II has been observed, which may contribute to their therapeutic efficacy against bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of sulfonamide derivatives.

| Compound | IC50 (μM) | Target Cell Line | Activity |

|---|---|---|---|

| 37 | 36 | HCT-116 | Anticancer |

| 46 | 34 | HeLa | Anticancer |

| 4e | 10.93 | CA IX | Antimicrobial |

| 4g | 25.06 | CA IX | Antimicrobial |

This table summarizes key findings from various studies regarding the potency of different derivatives against specific targets . The data indicates that minor modifications in the molecular structure can lead to significant changes in activity.

作用机制

The mechanism by which 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group plays a crucial role in inhibiting bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial cell division. Additionally, the amino and chloro groups contribute to its biological activity by interacting with enzymes and receptors in the body.

相似化合物的比较

Structural and Functional Comparison with Analogous Sulfonamides

Table 1: Key Structural and Physical Properties

Hydrogen Bonding and Crystallinity

- Hydroxyethyl Derivative: The –OH group in 3-Amino-4-chloro-N-(2-hydroxyethyl)-benzenesulfonamide allows for intermolecular O–H⋯O bonds, increasing solubility in polar solvents compared to the target compound .

Conformational Analysis

- Torsion Angles: In 4-Chloro-N-(3-methylphenyl)-benzenesulfonamide, the C–SO₂–NH–C torsion angle is -57.6°, with an 84.7° tilt between aromatic rings . The amino group in the target compound may alter these angles due to electronic effects.

- Steric Effects: Derivatives with bulkier N-substituents (e.g., pyrazolyl groups in 3-Amino-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-benzenesulfonamide, MW 392.90) exhibit reduced conformational flexibility, impacting biological target binding .

生物活性

3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide, a sulfonamide derivative, has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H12ClN2O2S

- Molar Mass : Approximately 296.76 g/mol

- Functional Groups : Amino group, chloro group, and sulfonamide group

The unique arrangement of these functional groups contributes to the compound's ability to interact with various molecular targets within biological systems.

The primary mechanism of action for this compound involves the inhibition of specific enzymes. The sulfonamide moiety mimics the structure of natural substrates, effectively blocking the active sites of enzymes necessary for their catalytic functions. This inhibition can disrupt metabolic processes in target cells, such as bacteria or cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting bacterial growth. For instance:

| Bacterial Strain | Inhibition Percentage | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | >80% | 50 |

| Escherichia coli | >75% | 30 |

These results suggest that this compound could serve as a potential candidate for developing new antibiotics.

Anticancer Activity

Studies have shown that this compound also possesses anticancer properties. It has been evaluated against various human cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 36 | Induces apoptosis |

| HeLa | 34 | Inhibits cell proliferation |

| MCF-7 | <100 | Increases caspase activity |

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as an anticancer agent.

Case Studies

- Antimicrobial Study : A study demonstrated that derivatives of benzenesulfonamides showed promising results against multiple bacterial strains, with some achieving over 80% inhibition at specific concentrations. This suggests the potential for developing effective treatments for bacterial infections.

- Cytotoxicity Assessment : In another study involving cancer cell lines (HCT-116 and MCF-7), it was found that the compound increased the number of apoptotic cells significantly, indicating its potential efficacy in cancer therapy .

- Mechanistic Insights : Research indicated that treatment with this compound led to changes in mitochondrial membrane potential and cell cycle arrest in cancer cells, further supporting its role as an anticancer agent .

常见问题

Q. What are the optimized synthetic routes for 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation of chlorobenzene followed by coupling with m-toluidine. Key steps include:

Sulfonation : Chlorosulfonic acid reacts with chlorobenzene at 0°C, forming 4-chlorobenzenesulfonyl chloride. Excess chlorosulfonic acid ensures complete conversion .

Amidation : The sulfonyl chloride reacts with m-toluidine in a 1:1 stoichiometric ratio under reflux in chloroform. Slow cooling and recrystallization in ethanol yield pure crystals .

Q. Critical Parameters :

- Temperature : Sulfonation at 0°C minimizes side reactions.

- Solvent : Chloroform enhances solubility of intermediates.

- Purification : Ethanol recrystallization removes unreacted starting materials.

Table 1 : Synthesis Conditions and Yields

| Step | Reagent Ratio | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Sulfonation | Chlorobenzene:ClSO₃H (1:2.5) | 0°C → RT | Chloroform | ~85 |

| Amidation | Sulfonyl chloride:m-toluidine (1:1) | Reflux | Chloroform | ~78 |

Q. Which analytical techniques are most effective for characterizing the structural and functional groups of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves molecular conformation (e.g., gauche torsion angles in the C–SO₂–NH–C segment) and intermolecular N–H⋯O hydrogen bonds .

- Spectroscopy :

Q. Key Findings :

- The dihedral angle between sulfonyl and anilino benzene rings is 84.7°, affecting molecular packing .

Advanced Research Questions

Q. How can SHELX programs refine the crystal structure and validate hydrogen-bonding interactions?

Methodological Answer: SHELXL is used for small-molecule refinement. Steps include:

Data Integration : Process diffraction data (e.g., from a Bruker D8 VENTURE diffractometer) using SHELXTL.

Hydrogen Bonding : Locate N–H⋯O interactions via difference Fourier maps. For example, N–H⋯O distances of 2.12 Å stabilize crystal packing .

Table 2 : Torsion Angles in Related Sulfonamides

| Compound | C–SO₂–NH–C Torsion Angle (°) | Dihedral Angle (°) |

|---|---|---|

| Title Compound | -57.6 | 84.7 |

| 4-Chloro-N-phenyl analog | -53.8 to -63.4 | 69.1–82.6 |

| 4-Methyl-N-(3-methylphenyl) analog | 56.7 | 83.9 |

Q. What is the pharmacological potential of this compound, and how can structure-activity relationships (SAR) guide derivative design?

Methodological Answer: Sulfonamides are explored for antitumor activity via tubulin inhibition or cell cycle disruption. SAR strategies include:

- Substitution Patterns :

- Derivatization :

- Oxidation : Convert methyl groups to carboxylic acids for improved solubility .

- Cross-coupling : Introduce heterocycles (e.g., pyridinyl) via Pd catalysis .

Case Study :

Antitumor sulfonamides like E7010 disrupt tubulin polymerization, showing IC₅₀ values <1 µM in cancer cell lines .

Q. How do solvent polarity and reaction conditions influence nucleophilic aromatic substitution (NAS) at the chloro position?

Methodological Answer:

- Solvent Effects :

- Polar aprotic solvents (DMF, DMSO) enhance NAS by stabilizing transition states.

- Protic solvents (ethanol) may deactivate nucleophiles via hydrogen bonding .

- Catalysis :

- Pd Catalysts : Enable Suzuki coupling with boronic acids (e.g., arylboronic acids for biaryl derivatives) .

- Base : K₂CO₃ or Et₃N deprotonates nucleophiles (e.g., amines) to accelerate substitution .

Optimization Example :

Replacing chlorine with morpholine under Pd(OAc)₂/XPhos catalysis in DMF at 100°C achieves >90% conversion .

Data Contradictions and Resolution

- Crystal Packing : Variability in dihedral angles (67.9°–84.7°) across analogs suggests substituent-dependent conformational flexibility . Resolve via comparative crystallography.

- Biological Activity : Discrepancies in cell cycle effects (e.g., G1 vs. G2 arrest) may arise from assay-specific conditions. Validate using standardized protocols (e.g., NCI-60 panel) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。